molecular formula C19H14Cl3F3N2O3S B2648275 2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone CAS No. 318959-25-0

2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone

Cat. No.: B2648275
CAS No.: 318959-25-0
M. Wt: 513.74
InChI Key: ZHEUWTFBHHDGCG-UHFFFAOYSA-N
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Description

2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.

    Attachment of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 2,4-dichlorophenol in the presence of a base.

    Formation of the Sulfone Group: The sulfone group can be introduced by oxidizing the corresponding sulfide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling: The final step involves coupling the chlorobenzyl group with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form the corresponding sulfide or other reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3F3N2O3S/c1-27-18(30-16-7-6-12(20)8-15(16)22)13(17(26-27)19(23,24)25)10-31(28,29)9-11-4-2-3-5-14(11)21/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEUWTFBHHDGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)CC2=CC=CC=C2Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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